
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is a complex organic compound that features a piperazine ring, a thiazole ring, and a carboxylic acid group. The presence of the N-boc (tert-butyloxycarbonyl) group provides protection to the amine functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine and thiazole rings. The N-boc protection is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The final product is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of nano-catalysts can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The N-boc group can be selectively removed using acids like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane for N-boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold for binding to enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. The N-boc group provides stability during synthetic transformations and can be removed to expose the active amine functionality .
Comparación Con Compuestos Similares
Similar Compounds
4-N-Boc-2-methyl-piperazine: Similar in structure but lacks the thiazole ring.
1-Boc-piperazine: Contains the piperazine ring with N-boc protection but no thiazole or carboxylic acid groups.
4-(N-Boc-amino)piperidine: Features a piperidine ring with N-boc protection.
Uniqueness
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is unique due to the combination of the piperazine and thiazole rings along with the carboxylic acid group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.
Propiedades
Fórmula molecular |
C14H21N3O4S |
|---|---|
Peso molecular |
327.40 g/mol |
Nombre IUPAC |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4S/c1-8-10(12(18)19)22-11(16-8)9-7-15-5-6-17(9)13(20)21-14(2,3)4/h9,15H,5-7H2,1-4H3,(H,18,19) |
Clave InChI |
TYTOSJDISBVBIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2CNCCN2C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



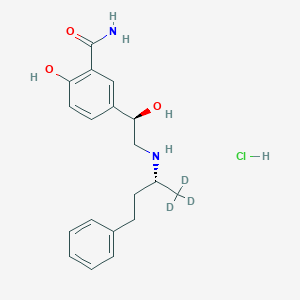
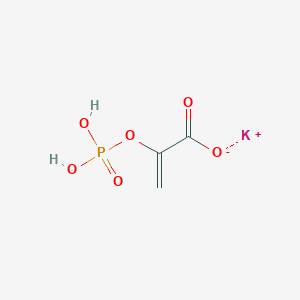
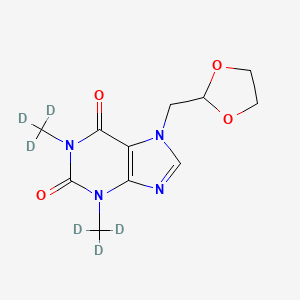

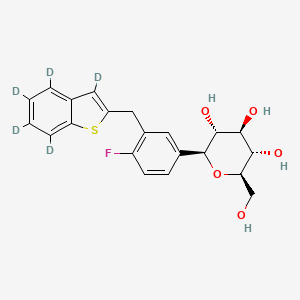
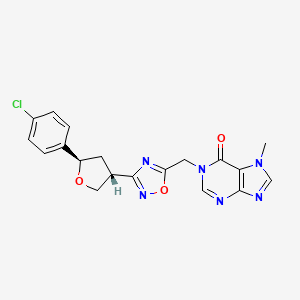
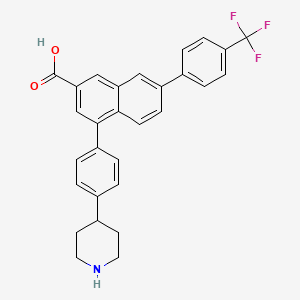

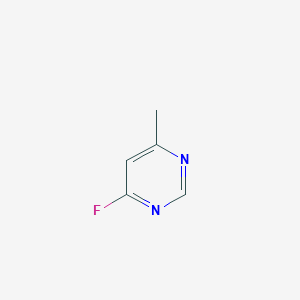
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
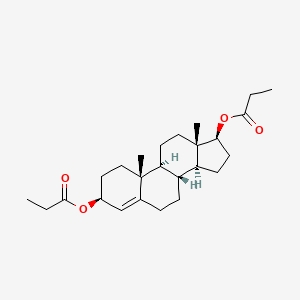
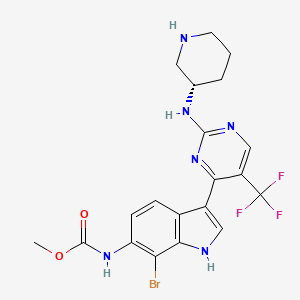
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
